molecular formula C16H11ClFNO B2844173 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile CAS No. 344280-90-6

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile

Cat. No. B2844173
CAS RN: 344280-90-6
M. Wt: 287.72
InChI Key: HKJBOFYTRYWKQQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile (CFPFON) is an organic compound with a wide range of applications in the scientific and medical research fields. It is a colorless solid with a melting point of 54.2°C and a boiling point of 247.3°C. It is soluble in water, ethanol, and acetic acid. CFPFON has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Research has explored the molecular structure and spectroscopic properties of compounds similar to 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile. For instance, the structural parameters of related dyes were determined using DFT calculations, and a complete analysis of their FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectra was provided. This research is crucial for understanding the biological potentials and corrosion inhibition properties of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthesis Processes

Studies have demonstrated the synthesis of related compounds, for example, the photolysis of haloanilines in the presence of aromatics and alkenes, leading to the formation of various aniline derivatives (Fagnoni, Mella, & Albini, 1999).

Antibacterial and Antioxidant Properties

Research into the antibacterial and antioxidant properties of compounds structurally related to 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile has been conducted. Some of these compounds have shown high antibacterial activity and the ability to synthesize various substituted amines through reductions and acylations (Arutyunyan et al., 2012).

Weak Interactions in Molecular Structures

Studies on weak interactions involving organic fluorine in molecules similar to 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile have been conducted. These interactions, such as hydrogen bonds and C-F···π interactions, are critical for understanding the molecular packing and stability of these compounds (Choudhury et al., 2002).

Optical Properties

The optical properties of related thin films have been studied, providing insights into their structural and optical characteristics, which are essential for applications in various fields, including materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photocatalytic Applications

The photocatalytic decomposition of organic pollutants, such as 4-chlorophenol, using ultrasonic irradiation, has been researched. This has implications for environmental remediation and pollution control (Goskonda, Catallo, & Junk, 2002).

Fluorescent pH Sensors

The design and synthesis of heteroatom-containing organic fluorophores with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics have been explored. These findings are crucial for the development of fluorescent pH sensors and chemosensors for various applications (Yang et al., 2013).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO/c17-14-6-4-11(5-7-14)16(20)9-13(10-19)12-2-1-3-15(18)8-12/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJBOFYTRYWKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile

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